molecular formula C8H15NO3 B11821436 ethyl (2R,4R)-4-aminooxane-2-carboxylate

ethyl (2R,4R)-4-aminooxane-2-carboxylate

Katalognummer: B11821436
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: OVNOLZPLVXIWCL-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2R,4R)-4-aminooxane-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,4R)-4-aminooxane-2-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a suitable precursor using a rhodium or ruthenium-based catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve high diastereoselectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer from any by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2R,4R)-4-aminooxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl (2R,4R)-4-aminooxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of ethyl (2R,4R)-4-aminooxane-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl (2R,4R)-4-aminooxane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry, which influences its interactions and reactivity, making it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

ethyl (2R,4R)-4-aminooxane-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1

InChI-Schlüssel

OVNOLZPLVXIWCL-RNFRBKRXSA-N

Isomerische SMILES

CCOC(=O)[C@H]1C[C@@H](CCO1)N

Kanonische SMILES

CCOC(=O)C1CC(CCO1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.